![molecular formula C21H23BrN2OS B5612417 4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline hydrobromide](/img/structure/B5612417.png)
4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline hydrobromide
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Description
The compound belongs to the category of tetrahydroisoquinoline derivatives, which are of interest due to their varied biological activities and potential applications in medicinal chemistry. The specific molecule discussed here incorporates a 3-methoxyphenyl group and a thiazolyl moiety attached to the tetrahydroisoquinoline core.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves multi-step reactions starting from basic cyclic compounds or amines, with specific substituents added in successive steps. One common approach for synthesizing similar compounds includes acylation, nitration, and reduction steps, as well as the utilization of specific reagents like acid chlorides and pyridine to introduce the desired functional groups (Markaryan et al., 2000).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and sometimes X-ray crystallography. For instance, the crystal structure of a related tetrahydroisoquinoline derivative was determined, revealing the orientation of substituents and the overall 3D arrangement of the molecule (Akkurt et al., 2010).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including but not limited to acylation, alkylation, and cyclization, depending on the functional groups present. These reactions are essential for modifying the molecule to enhance its biological activity or to introduce specific properties (Titov et al., 2018).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline form can vary significantly based on the specific substituents and overall molecular structure. These properties are crucial for determining the compound's suitability for further development in pharmaceutical applications.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential to form specific derivatives or metabolites, are key factors in the development of new drugs. For instance, the metabolism of related compounds in biological systems can provide insights into their pharmacokinetic behavior and potential toxicity (Wang et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3,5-dimethyl-5,6,7,8-tetrahydroisoquinolin-4-yl)-4-(3-methoxyphenyl)-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS.BrH/c1-13-6-4-8-16-11-22-14(2)20(19(13)16)21-23-18(12-25-21)15-7-5-9-17(10-15)24-3;/h5,7,9-13H,4,6,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEQFLAWDFETEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CN=C(C(=C12)C3=NC(=CS3)C4=CC(=CC=C4)OC)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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